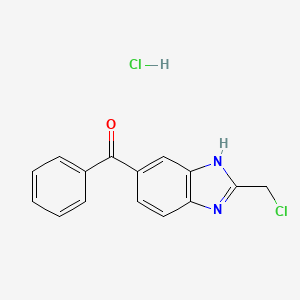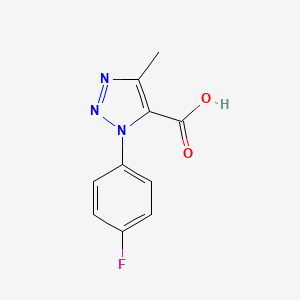
5-bromo-3,3-dimethyl-4-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3,3-dimethyl-4-oxopentanoic acid, commonly referred to as this compound (5-BrDMOPA) is a compound derived from the amino acid valine. It is a brominated derivative of the naturally occurring amino acid, and is a powerful inhibitor of the enzyme valine racemase. 5-BrDMOPA has a variety of applications in the scientific and medical fields, including its use as an inhibitor of valine racemase in laboratory experiments, and its potential use as a therapeutic agent for certain diseases.
科学研究应用
5-bromo-3,3-dimethyl-4-oxopentanoic acid has several applications in the scientific and medical fields. In laboratory experiments, this compound can be used as an inhibitor of the enzyme valine racemase, which is responsible for the synthesis of the amino acid valine. This can be useful for studying the metabolism of valine, as well as for the development of drugs that target the enzyme. In addition, this compound is being investigated as a potential therapeutic agent for certain diseases, such as sickle cell anemia and cystic fibrosis.
作用机制
The mechanism of action of 5-bromo-3,3-dimethyl-4-oxopentanoic acid is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme valine racemase, resulting in a decrease in the enzyme’s activity. This inhibition of the enzyme can lead to a decrease in the synthesis of the amino acid valine, which can have a variety of effects depending on the target tissue or cell type.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme valine racemase, which can lead to a decrease in the synthesis of the amino acid valine. This can have a variety of effects, depending on the target tissue or cell type. For example, in sickle cell anemia, a decrease in the synthesis of valine can lead to a decrease in the production of hemoglobin and a decrease in the severity of the disease.
实验室实验的优点和局限性
The use of 5-bromo-3,3-dimethyl-4-oxopentanoic acid as an inhibitor of valine racemase in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to synthesize. Second, it is a powerful inhibitor of the enzyme, and can be used to study the metabolism of valine. However, there are also some limitations to its use. For example, the compound is not very stable, and must be stored in an airtight container to prevent degradation. In addition, the compound can be toxic if inhaled or ingested in large amounts.
未来方向
There are several potential future directions for 5-bromo-3,3-dimethyl-4-oxopentanoic acid. First, further research is needed to better understand its biochemical and physiological effects. In addition, more research is needed to determine if the compound can be used as a therapeutic agent for certain diseases, such as sickle cell anemia and cystic fibrosis. Finally, further research is needed to determine if the compound can be used to develop drugs that target the enzyme valine racemase.
合成方法
5-bromo-3,3-dimethyl-4-oxopentanoic acid can be synthesized in several different ways, including the use of a brominating agent and a base. The most common method is the reaction of valine with a brominating agent, such as N-bromosuccinimide (NBS) and a base, such as sodium hydroxide (NaOH). The reaction is carried out in an aqueous solution, and the resulting product is this compound. The reaction is typically conducted at a temperature of 80°C and a pH of 8-10. The reaction is typically complete within 30 minutes.
属性
IUPAC Name |
5-bromo-3,3-dimethyl-4-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,3-6(10)11)5(9)4-8/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFWGAMTJBZDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)





